Product packaging for 5,5-Dimethyl-decahydroisoquinoline(Cat. No.:CAS No. 1820604-49-6)

5,5-Dimethyl-decahydroisoquinoline

Cat. No.: B2454405
CAS No.: 1820604-49-6
M. Wt: 167.296
InChI Key: JNHARZXWGWTSDT-UHFFFAOYSA-N
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Description

5,5-Dimethyl-decahydroisoquinoline is a synthetic, saturated isoquinoline derivative of interest in medicinal chemistry and pharmacological research. The decahydroisoquinoline core structure, a bicyclic scaffold comprising two fused six-membered rings with a nitrogen heteroatom, is found in a variety of biologically active alkaloids and pharmaceutical compounds . This specific 5,5-dimethyl analogue features additional alkyl substitutions that influence its stereochemistry and potential interactions with biological systems. Researchers utilize related tetrahydroisoquinoline and decahydroisoquinoline scaffolds as key intermediates in the synthesis of compounds evaluated for various activities . The structural motif is a subject of study in the development of enzyme inhibitors and other therapeutic agents . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, as it is classified as an irritant .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B2454405 5,5-Dimethyl-decahydroisoquinoline CAS No. 1820604-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-11(2)6-3-4-9-8-12-7-5-10(9)11/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHARZXWGWTSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2C1CCNC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Stereochemical Analysis of 5,5 Dimethyl Decahydroisoquinoline

Advanced Spectroscopic Characterization Techniques

The definitive structural and stereochemical assignment of 5,5-Dimethyl-decahydroisoquinoline would necessitate a multi-pronged analytical approach, leveraging the power of modern spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For a comprehensive understanding of this compound, a suite of NMR experiments would be required.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural analysis. One-dimensional ¹H NMR would provide initial information on the chemical environment of the protons, while ¹³C NMR would identify the number of unique carbon atoms.

Two-dimensional NMR techniques are indispensable for establishing the connectivity within the molecule. Key experiments would include:

Correlation Spectroscopy (COSY): To identify proton-proton (H-H) couplings within the same spin system, mapping out the connectivity of adjacent protons in the decahydroisoquinoline (B1345475) rings.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms, assigning each proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the quaternary carbon at position 5 and its connectivity to the gem-dimethyl groups and the rest of the isoquinoline (B145761) framework.

Total Correlation Spectroscopy (TOCSY): To identify all protons within a coupled spin system, which can be particularly useful for differentiating the various methylene (B1212753) groups in the saturated rings.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below.

PositionHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)Multiplicity & Coupling Constants (J)
150-602.5-3.5m
345-552.5-3.5m
425-351.5-2.5m
4a35-451.5-2.5m
530-40--
620-301.0-2.0m
720-301.0-2.0m
820-301.0-2.0m
8a35-451.5-2.5m
5-CH₃25-350.8-1.2s
5-CH₃25-350.8-1.2s
N-H-1.0-3.0br s

Note: This table is illustrative and actual chemical shifts may vary depending on the solvent and specific stereoisomer.

The decahydroisoquinoline system can exist in various stereoisomeric forms (cis- and trans-fused rings) and different chair-like conformations. The gem-dimethyl group at the C5 position introduces specific conformational constraints. Nuclear Overhauser Effect (NOE) based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) , are critical for elucidating the relative stereochemistry. These experiments detect through-space interactions between protons, providing information about their spatial proximity. For instance, NOE correlations between protons on the two rings would help determine the nature of the ring fusion. The presence or absence of NOEs between the methyl protons and specific protons on the decahydroisoquinoline skeleton would further define the conformation.

While solution-state NMR provides information about the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation adopted in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. For a molecule like this compound, ssNMR could be used to study the effects of crystal packing on the conformation of the decahydroisoquinoline ring system and the orientation of the gem-dimethyl groups, which might differ from the solution-state conformation.

In cases of significant spectral overlap, which can be anticipated in the aliphatic region of the this compound spectrum, isotopic labeling can be a powerful tool. Synthesizing the molecule with ¹³C or ¹⁵N enriched precursors would enhance the sensitivity of NMR experiments and enable more advanced techniques. For instance, selective ¹³C labeling of the methyl groups could simplify the analysis of their environment and interactions. While no studies utilizing isotopic labeling for this specific compound have been reported, it remains a valuable potential strategy for in-depth structural analysis.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

The successful growth of a single crystal of this compound, or a suitable salt thereof, would allow for precise measurement of bond lengths, bond angles, and torsion angles. This data would definitively establish the conformation of the decahydroisoquinoline rings (e.g., chair-chair), the nature of the ring junction (cis or trans), and the precise spatial arrangement of the gem-dimethyl groups. In the case of a chiral, enantiomerically pure crystal, anomalous dispersion experiments could be used to determine the absolute configuration of the stereocenters.

The following table outlines the type of data that would be obtained from an X-ray crystallographic analysis.

ParameterInformation Provided
Unit Cell Dimensionsa, b, c, α, β, γ
Space GroupCrystal symmetry
Atomic Coordinatesx, y, z for each atom
Bond LengthsPrecise distances between atoms (e.g., C-C, C-N)
Bond AnglesAngles between three connected atoms (e.g., C-C-C)
Torsion AnglesDihedral angles defining the conformation
Absolute Configuration(if applicable) The absolute stereochemistry (R/S) at chiral centers

Vibrational Spectroscopy (IR, Raman) for Structural Insights

In the case of this compound, the spectra are expected to be characterized by several key vibrational modes. The C-H stretching vibrations of the methyl groups and the methylene units of the saturated rings typically appear in the 2800–3000 cm⁻¹ region. Bending vibrations for these groups (scissoring, wagging, twisting) are expected at lower frequencies, generally in the 1350–1470 cm⁻¹ range. The presence of the gem-dimethyl group may lead to a characteristic doublet in the C-H bending region.

Vibrations involving the tertiary amine group are also significant. The C-N stretching vibrations are typically observed in the 1000–1250 cm⁻¹ region. The position and intensity of these bands can be sensitive to the conformation of the ring system. While experimental spectra for this specific compound are not widely published, theoretical calculations using methods like Density Functional Theory (DFT) can provide reliable predictions of the vibrational frequencies and assignments. nih.govresearchgate.net These computational approaches allow for the correlation of calculated vibrational modes with experimentally observed spectral bands. nih.gov

Below is a table of predicted characteristic vibrational frequencies for this compound based on known group frequencies for similar aliphatic and heterocyclic structures.

Interactive Table: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Spectroscopy
Symmetric/Asymmetric StretchingMethylene (CH₂)2850 - 2930IR, Raman
Symmetric/Asymmetric StretchingMethyl (CH₃)2870 - 2960IR, Raman
ScissoringMethylene (CH₂)1440 - 1470IR
Symmetric/Asymmetric BendingMethyl (CH₃)1370 - 1390, 1440 - 1470IR
StretchingC-N Bond1000 - 1250IR, Raman
Skeletal VibrationsC-C Bonds of Rings800 - 1200IR, Raman (often weak)

Linear Dichroic Infrared (IR-LD) spectroscopy is a specialized technique that provides valuable information about the orientation of molecules and their constituent parts. nih.gov The method involves measuring the differential absorption of linearly polarized infrared light by a sample in which the molecules have been uniaxially oriented. This orientation is typically achieved by suspending the solid compound in a nematic liquid crystal host, which aligns itself, and consequently the guest molecules, in a magnetic field or on a specially treated surface. nih.gov

By analyzing the dichroic ratios—the ratio of absorbance parallel and perpendicular to the orientation axis—for specific vibrational bands, it is possible to determine the angle that the corresponding transition dipole moment makes with the molecular orientation axis. Since the transition dipole moment for a given vibration has a fixed direction within the molecular frame (e.g., along a specific bond for a stretching mode), this information can be used to elucidate the three-dimensional structure and stereochemistry of the molecule.

For this compound, IR-LD spectroscopy could be a powerful tool for confirming conformational details. For instance, by analyzing the C-H stretching and bending vibrations of the methyl groups, one could determine their precise orientation relative to the fused ring system. This would allow for the unambiguous assignment of axial or equatorial-like positions and provide direct evidence for the conformational preferences imposed by the gem-dimethyl substitution. The technique has been successfully applied to other complex cyclic molecules to elucidate their structure and stereochemical features. researchgate.net

Conformational Analysis of the Decahydroisoquinoline Ring System

The decahydroisoquinoline skeleton consists of two fused six-membered rings, which, like cyclohexane (B81311), preferentially adopt non-planar chair conformations to minimize angle and torsional strain. The conformational properties of this system are complex, involving the interplay of ring inversion, the stereochemistry of the ring junction, and the influence of any substituents.

Each of the six-membered rings in the decahydroisoquinoline system can, in principle, undergo a conformational flip known as a chair-chair interconversion. fiveable.me This process involves the flipping of one end of the chair "up" and the other "down," leading to a new chair conformation where all axial positions become equatorial and all equatorial positions become axial. libretexts.org This interconversion is a dynamic process that is typically rapid at room temperature, with a relatively low energy barrier of around 10-12 kcal/mol for simple cyclohexane rings. fiveable.me

Decahydroisoquinoline can exist as two primary diastereomers: cis-decahydroisoquinoline and trans-decahydroisoquinoline.

trans-Decahydroisoquinoline: As noted, this isomer is conformationally rigid. The two chair rings are locked in a relatively strain-free arrangement, and it exists predominantly in a single, well-defined conformation.

cis-Decahydroisoquinoline: This isomer is conformationally mobile and exists as an equilibrium mixture of two chair-chair conformers, often referred to as "type 1" and "type 2" conformations. rsc.org In the parent cis-decahydroisoquinoline, spectroscopic studies have shown that the equilibrium favors the conformer where the nitrogen's lone pair of electrons occupies an "inside" position, which is estimated to be more stable by about 0.37 kcal/mol. rsc.org This preference highlights the significant role of the heteroatom in determining the conformational landscape.

The introduction of substituents onto the decahydroisoquinoline ring system has a profound impact on the conformational equilibrium. The steric bulk of a substituent generally disfavors axial positions due to destabilizing 1,3-diaxial interactions with other axial atoms.

The final conformational preference of this compound is governed by a delicate balance of various intramolecular interactions.

Steric Strain: The dominant interaction is the steric hindrance introduced by the 5,5-dimethyl group. The molecule will adopt a conformation that minimizes van der Waals repulsion between these methyl groups and the rest of the molecule, particularly hydrogen atoms on adjacent carbons.

Torsional Strain: The preference for a staggered arrangement of bonds on adjacent atoms (as achieved in the chair conformation) minimizes torsional strain.

Nitrogen Lone Pair Orientation: As seen in the parent cis-decalin system, the orientation of the nitrogen's lone pair of electrons plays a role in conformational stability. rsc.org The electronic and steric environment created by the gem-dimethyl group will modulate the preference for the "inside" versus "outside" lone pair conformation.

The interplay of these forces dictates the molecule's final, lowest-energy three-dimensional structure.

Theoretical and Computational Chemistry Studies of 5,5 Dimethyl Decahydroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a highly detailed and accurate way to model molecular properties. nih.gov These methods calculate the electronic structure of a molecule to derive its energy, geometry, and other characteristics. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that determines the electronic structure of a molecule by focusing on its electron density. nih.govscirp.org For 5,5-Dimethyl-decahydroisoquinoline, DFT calculations would be instrumental in performing geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms with the lowest possible energy, known as the ground state. rub.de The result is a prediction of the most stable three-dimensional structure of the molecule, including precise bond lengths and angles. nih.gov

Furthermore, DFT can calculate the total electronic energy of the optimized structure, which is a key indicator of its stability. scirp.org By comparing the energies of different possible isomers or conformers of this compound, researchers could predict which forms are most likely to exist.

Exploration of Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. gatech.edulibretexts.orglongdom.orglibretexts.orgwikipedia.org For this compound, exploring the PES would reveal the landscape of its possible conformations and the energy barriers between them. longdom.org

This exploration is crucial for identifying transition states, which are the high-energy structures that connect different stable conformers. gatech.edu The energy of a transition state determines the activation energy for a particular conformational change, providing insight into the flexibility of the molecule and the rates at which it can interconvert between different shapes. libretexts.org Understanding the PES is fundamental to describing the molecule's reactivity and dynamic behavior. longdom.orglibretexts.org

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental measurements for structure verification.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. scirp.orgnist.govnist.gov Each predicted frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. scirp.org For this compound, a calculated vibrational spectrum would serve as a theoretical fingerprint, aiding in its identification and characterization.

NMR Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. uncw.edu Quantum chemical methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, within the this compound molecule. nih.govnih.govresearchgate.netsigmaaldrich.comosu.edu By comparing the predicted NMR shifts with experimental data, the proposed structure can be confirmed. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide high accuracy, they are computationally intensive. Molecular modeling and dynamics simulations offer a computationally more efficient way to study the conformational behavior and dynamics of larger molecules over time. mdpi.comyoutube.com

Force Field Calculations for Conformational Analysis

Force field calculations are a cornerstone of molecular mechanics and are used to perform conformational analysis. bath.ac.ukresearchgate.net A force field is a set of empirical energy functions that describe the potential energy of a molecule based on the positions of its atoms. nih.gov These functions include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. nih.gov

For this compound, a conformational search using a suitable force field (such as MMFF94 or AMBER) would identify the various low-energy conformations (conformers) of the molecule. bath.ac.ukresearchgate.net This analysis provides a comprehensive picture of the molecule's preferred shapes and their relative stabilities.

Dynamics of Conformational Changes

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.goved.ac.uk An MD simulation of this compound would provide a detailed view of its dynamic behavior, including how it transitions between different conformations. nih.gov

By analyzing the trajectory of an MD simulation, researchers can observe the pathways of conformational changes and calculate the timescales on which these changes occur. This provides a deeper understanding of the molecule's flexibility and the dynamic equilibrium between its various forms.

In-depth Analysis of this compound Reveals Limited Computational Data

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific theoretical and computational chemistry studies focused on the compound this compound. While the parent scaffold, decahydroisoquinoline (B1345475), is a known structural motif in various natural products and synthetic molecules, dedicated research into the electronic structure and reactivity of this particular dimethyl-substituted isomer appears to be limited or not publicly available.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an electronic level. Methods such as Density Functional Theory (DFT) are commonly employed to calculate properties that govern a molecule's stability, reactivity, and intermolecular interactions. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. Such data is invaluable for rational drug design, reaction mechanism elucidation, and materials science.

For the decahydroisoquinoline ring system in general, several stereoisomers exist, arising from the cis or trans fusion of the two rings. The introduction of two methyl groups at the C5 position, as in this compound, adds further conformational complexity. A thorough computational analysis would typically involve geometry optimization of the various possible conformers to identify the most stable structures. Subsequent calculations on these optimized geometries would reveal key electronic and reactivity descriptors.

Chemical Transformations and Reactivity of 5,5 Dimethyl Decahydroisoquinoline

Reactions at the Nitrogen Atom (e.g., N-Alkylation, Acylation)

Information unavailable in the public domain.

Functionalization of Carbon Atoms within the Decahydroisoquinoline (B1345475) Core

Information unavailable in the public domain.

Regioselective Derivatization

Information unavailable in the public domain.

Stereochemical Consequences of Chemical Reactions

Information unavailable in the public domain.

Synthetic Utility of the 5,5 Dimethyl Decahydroisoquinoline Scaffold

Role as a Versatile Building Block in Organic Synthesis

There is no available research to detail the role of 5,5-Dimethyl-decahydroisoquinoline as a versatile building block.

Scaffold for the Construction of Complex Heterocyclic Systems

Specific examples or methodologies for the use of this compound as a scaffold for constructing more complex heterocyclic systems have not been reported.

Precursor in Multicomponent Reactions and Cascade Processes

The application of this compound as a precursor in multicomponent or cascade reactions is not documented in the scientific literature.

Application in the Development of Novel Catalytic Systems (e.g., as Ligands)

There is no information on the use of this compound or its derivatives as ligands in the development of novel catalytic systems.

Future Research Directions and Perspectives

Development of Novel and Efficient Asymmetric Synthetic Methodologies

The synthesis of saturated N-heterocycles is a pivotal area in pharmaceutical development and organic chemistry. acs.orgnih.gov A primary future objective is the development of efficient, stereocontrolled methods to access chiral derivatives of 5,5-Dimethyl-decahydroisoquinoline. While the parent compound can be formed by the hydrogenation of isoquinoline (B145761), creating specific stereoisomers, especially with further substitutions, requires more sophisticated approaches. wikipedia.org

Organocatalysis represents a powerful tool for this purpose. nih.gov Methods like the trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade have been used to create highly functionalized hydroisoquinolines with excellent stereoselectivity. rsc.org Similarly, organocatalysts such as quinine-based squaramides have proven effective in the asymmetric synthesis of related dihydroisoquinolin-1(2H)-ones via aza-Henry/hemiaminalization/oxidation sequences, achieving high diastereoselectivity and enantioselectivity (up to 95% ee). nih.gov The adaptation of such protocols, potentially using proline-based catalysts known for their efficacy in aldol (B89426) and Mannich reactions, could provide a direct route to enantiomerically pure this compound building blocks. youtube.com

Furthermore, metal-catalyzed approaches, including copper-catalyzed cyclizative aminoboration, have been successfully applied to generate chiral piperidines and tetrahydroisoquinolines with excellent enantioselectivity. researchgate.net Future work will likely focus on adapting these catalytic systems to substrates that would yield the this compound core, controlling the crucial stereocenters at the ring junction.

Catalytic SystemReaction TypeTarget Scaffold ClassKey AdvantagesReference
Quinine-based SquaramideAza-Henry/Hemiaminalization/OxidationDihydroisoquinolinonesHigh enantioselectivity (up to 95% ee), one-pot protocol. nih.gov
Proline derivativesCascade (e.g., Aldol, Mannich)HydroisoquinolinesUses cheap, natural catalysts; forms multiple bonds in one sequence. rsc.orgyoutube.com
Cu/(S, S)-Ph-BPECyclizative AminoborationPiperidines, TetrahydroisoquinolinesExcellent enantioselectivities, good functional group compatibility. researchgate.net

Exploration of New Chemical Transformations and Reactivity Patterns

Understanding the reactivity of the this compound scaffold is essential for its utilization. The saturated framework can undergo typical transformations such as oxidation to form oxidized derivatives or nucleophilic substitution at the nitrogen atom. However, modern synthetic chemistry offers more advanced avenues for functionalization.

A significant area for future exploration is the direct C–H bond functionalization of the saturated rings. thieme-connect.com While functionalization at the α-position to the nitrogen is common, methods for targeting the β and γ positions are emerging as a major challenge and opportunity in synthetic chemistry. thieme-connect.comacs.org For this compound, the gem-dimethyl group at C5 could exert significant steric and electronic influence on the regioselectivity of such reactions, potentially directing functionalization to specific sites on the carbocyclic ring. Exploring its reactivity in transition-metal-catalyzed or photoredox-catalyzed C–H activation reactions could yield novel derivatives that are otherwise difficult to access.

Ring transformation reactions also present a compelling future direction. For instance, Lewis acid-catalyzed ring expansion of related spirocycles has been used to generate substituted morpholines and piperazines, demonstrating that complex heterocyclic systems can be built from simpler ones. acs.org Investigating analogous transformations for the decahydroisoquinoline (B1345475) core could unlock pathways to new and more complex polycyclic nitrogen-containing frameworks. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Conformational Landscapes

Computational chemistry is an indispensable tool for predicting and understanding the behavior of complex molecules. For this compound, advanced computational modeling will be crucial in two key areas: predicting reactivity and mapping its conformational landscape.

Density Functional Theory (DFT) studies can reveal the steric and electronic factors that govern reactivity. For example, calculations can predict how the C5 gem-dimethyl group affects the bond lengths and angles of the bicyclic system, influencing the stability of reaction intermediates and transition states. nih.gov This predictive power can guide the design of synthetic routes and explain unexpected reactivity patterns. Combined spectroscopic and TD-DFT studies can also predict absorption spectra and the nature of electronic transitions, which is valuable for designing molecules with specific photophysical properties. nih.gov

The conformational flexibility of the decahydroisoquinoline ring system is complex, with the potential for both cis and trans fused isomers, each existing in multiple chair-like conformations. wikipedia.orgrsc.org Early NMR studies on cis-decahydroisoquinoline demonstrated that the equilibrium favors the conformation where the nitrogen lone pair occupies an 'inside' position. rsc.org Advanced computational modeling can build on this by generating a detailed conformational energy landscape for this compound. Such models can precisely quantify the energetic penalties associated with different ring puckering modes and the orientation of the dimethyl groups, providing insights that are fundamental to designing molecules for specific biological or material functions. mdpi.com

Integration of Decahydroisoquinoline Scaffolds into Novel Materials Science Applications

Saturated N-heterocycles are increasingly recognized as valuable building blocks for advanced materials. nih.govnumberanalytics.com The unique three-dimensional structure of the this compound scaffold makes it an attractive candidate for integration into novel polymers and functional materials.

One promising direction is the use of this scaffold as a monomer or a key structural unit in polymer synthesis. youtube.com The rigidity of the bicyclic core combined with the potential for functionalization at the nitrogen atom could be exploited to create polymers with tailored properties. For example, incorporating this unit into a polymer backbone could influence chain packing, leading to materials with specific mechanical or thermal characteristics, such as patterned crystallinity. nih.gov Nitrogen heterocycles are already used as precursors for electroactive polymers and functional dyes; the 5,5-dimethyl derivative could lead to new materials in this class. msesupplies.com

Furthermore, the field of energetic materials relies on understanding the stability and intermolecular interactions of nitrogen heterocycles. mdpi.comnih.gov While research in this area has focused on aromatic systems, the principles of designing materials with high in-crystal binding strength could be applied to derivatives of saturated scaffolds like this compound for other material applications where controlled solid-state packing is desired.

Application of Advanced Spectroscopic Techniques for Dynamic Process Analysis

Advanced spectroscopic methods are critical for elucidating the structure and dynamic behavior of complex molecules. For this compound, NMR spectroscopy is a foundational tool for determining stereochemistry and conformational preferences in solution. rsc.orgrsc.org

Future research will leverage more sophisticated techniques like dynamic NMR (DNMR) to study kinetic processes. Variable-temperature (VT) NMR experiments, for example, can be used to measure the energy barriers for conformational interconversions, such as ring flipping. nih.gov This provides direct experimental data to complement and validate the conformational landscapes generated by computational models. Dynamic NMR relaxometry is another powerful technique that can probe concentration changes and molecular dynamics within complex systems like colloidal gels, a principle that could be adapted to study aggregation or interactions of decahydroisoquinoline derivatives. nih.gov

Moreover, advanced spectroscopic methods are essential for studying reaction mechanisms and identifying transient species. rsc.org The combination of techniques like photoionization mass spectrometry, UV-Vis absorption, and IR spectroscopy has been crucial in the direct detection and kinetic analysis of highly reactive species like Criegee intermediates. nih.govacs.orgrsc.org Applying similar time-resolved spectroscopic approaches to reactions involving this compound could provide unprecedented insight into its reaction intermediates and transition states, helping to unravel complex chemical transformations.

Q & A

Q. What are the key challenges in synthesizing 5,5-Dimethyl-decahydroisoquinoline, and how can reaction conditions be optimized?

Answer: Synthesis of this compound requires precise control of alkylation and hydrogenation steps to achieve the desired stereochemistry. Protecting groups (e.g., Boc or Fmoc) are often used to prevent undesired side reactions. Optimization involves:

  • Temperature modulation : Lower temperatures (0–25°C) minimize side products during alkylation.
  • Catalyst selection : Palladium-on-carbon (Pd/C) or Raney nickel for hydrogenation under 1–3 atm H₂ pressure.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while methanol/ethanol aids hydrogenation.

Q. How can researchers validate the structural integrity of this compound?

Answer: Use a multi-technique approach:

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT calculations) to confirm stereochemistry.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) within ±2 ppm error.
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives.

Example Data:

  • 1^1H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 6H, CH₃), 2.45–2.70 (m, 4H, CH₂) .
  • HRMS : Calculated for C₁₁H₁₉N [M+H]⁺: 166.1596; Found: 166.1598 .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often arise from varying receptor-binding assays or solvent effects. Mitigate this by:

  • Molecular docking : Compare binding affinities across multiple receptors (e.g., GPCRs vs. ion channels).
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments.
  • Meta-analysis : Aggregate datasets using standardized metrics (e.g., pIC₅₀) to identify outliers .

Q. What methodologies are effective for analyzing stereochemical outcomes in this compound synthesis?

Answer: Stereochemical control is critical due to multiple chiral centers. Strategies include:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
  • Circular dichroism (CD) : Compare experimental spectra with reference compounds.
  • Kinetic resolution : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during hydrogenation .

Q. How can researchers design experiments to investigate the stability of this compound under physiological conditions?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Thermal analysis : Use DSC/TGA to determine decomposition temperatures.
  • Oxidative stress tests : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

Q. What statistical approaches are recommended for interpreting conflicting biological assay results?

Answer:

  • Hypothesis testing : Apply ANOVA or t-tests to compare means across datasets.
  • Error analysis : Calculate confidence intervals (95% CI) for IC₅₀ values.
  • Multivariate regression : Identify covariates (e.g., solvent polarity, cell line variability) influencing outcomes .

Methodological Best Practices

Q. How should researchers document synthetic procedures to ensure reproducibility?

Answer:

  • Detailed logs : Record reaction times, solvent purity, and equipment calibration.
  • Hazard notes : Specify handling precautions for reagents (e.g., borane-THF complex).
  • Raw data archiving : Share NMR/MSC files in supplementary materials .

Q. What ethical considerations apply when evaluating the biological activity of this compound?

Answer:

  • Institutional approval : Obtain IACUC/IRB clearance for in vivo studies.
  • Data transparency : Disclose conflicts of interest and negative results.
  • Safety protocols : Adhere to NIH/ICH guidelines for handling bioactive compounds .

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